N-(2-amino-9H-purin-6-yl)isoleucine
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Overview
Description
N-(2-amino-9H-purin-6-yl)isoleucine: is a compound that belongs to the class of purine derivatives. . Its unique structure, combining a purine base with an amino acid, makes it a fascinating subject for scientific study.
Preparation Methods
The synthesis of N-(2-amino-9H-purin-6-yl)isoleucine involves coupling purine derivatives with amino acids. One common method is the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with corresponding dipeptides as nucleophiles . This method ensures the enantiomeric purity of the target compounds, which is crucial for their biological activity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-amino-9H-purin-6-yl)isoleucine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated purine derivatives. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of purine-amino acid conjugates.
Scientific Research Applications
N-(2-amino-9H-purin-6-yl)isoleucine has diverse applications in scientific research:
Chemistry: It is used to study the synthesis and reactivity of purine derivatives.
Biology: The compound is valuable for investigating biological processes, including enzyme interactions and metabolic pathways.
Medicine: It holds potential for developing new therapeutic agents, particularly in antiviral and anticancer research.
Industry: Its unique properties make it useful in the development of novel materials and industrial processes.
Mechanism of Action
The mechanism by which N-(2-amino-9H-purin-6-yl)isoleucine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s purine base allows it to mimic natural nucleotides, potentially interfering with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(2-amino-9H-purin-6-yl)isoleucine can be compared with other purine derivatives, such as:
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Guanosine: Another purine nucleoside with roles in cellular signaling and metabolism.
N-(9-benzylpurin-6-yl)-alanine: A synthetic purine-amino acid conjugate with potential therapeutic applications. The uniqueness of this compound lies in its specific combination of a purine base with isoleucine, which imparts distinct biological activities and research applications.
Properties
IUPAC Name |
2-[(2-amino-7H-purin-6-yl)amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2/c1-3-5(2)6(10(18)19)15-9-7-8(14-4-13-7)16-11(12)17-9/h4-6H,3H2,1-2H3,(H,18,19)(H4,12,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCARLICXBYTSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=NC(=NC2=C1NC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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